molecular formula C8H9F2N B1353391 (R)-1-(3,4-Difluorophenyl)ethanamine CAS No. 321318-15-4

(R)-1-(3,4-Difluorophenyl)ethanamine

Cat. No.: B1353391
CAS No.: 321318-15-4
M. Wt: 157.16 g/mol
InChI Key: AESHLRAPTJZOJL-RXMQYKEDSA-N
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Description

®-1-(3,4-Difluorophenyl)ethanamine is a chiral amine compound characterized by the presence of two fluorine atoms on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(3,4-Difluorophenyl)ethanamine typically involves the enantioselective reduction of prochiral ketones. One common method employs engineered ketoreductases (KREDS) as biocatalysts, which can be used either as whole microbial cells or isolated enzymes. These biocatalysts facilitate the highly enantiospecific reduction of prochiral ketones to produce homochiral alcohols, which are then converted to the desired amine compound .

Industrial Production Methods

In industrial settings, the production of ®-1-(3,4-Difluorophenyl)ethanamine may involve the use of chemical resolution techniques or asymmetric hydrogenation processes. These methods are designed to maximize yield and enantioselectivity while minimizing the use of expensive catalysts and reagents .

Chemical Reactions Analysis

Types of Reactions

®-1-(3,4-Difluorophenyl)ethanamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or nitriles.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The fluorine atoms on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure high selectivity and yield .

Major Products

The major products formed from these reactions include various amine derivatives, imines, and nitriles, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

®-1-(3,4-Difluorophenyl)ethanamine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of agrochemicals and specialty chemicals .

Mechanism of Action

The mechanism of action of ®-1-(3,4-Difluorophenyl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorine atoms enhance its binding affinity and selectivity for these targets, thereby modulating their activity. This interaction can lead to various biological effects, depending on the specific pathway involved .

Comparison with Similar Compounds

Similar Compounds

  • ®-1-(3,4-Difluorophenyl)propanamine
  • ®-1-(3,4-Difluorophenyl)butanamine
  • ®-1-(3,4-Difluorophenyl)pentanamine

Uniqueness

®-1-(3,4-Difluorophenyl)ethanamine is unique due to its specific structural configuration and the presence of two fluorine atoms on the phenyl ring. This configuration imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability, which are advantageous in various applications .

Properties

IUPAC Name

(1R)-1-(3,4-difluorophenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F2N/c1-5(11)6-2-3-7(9)8(10)4-6/h2-5H,11H2,1H3/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AESHLRAPTJZOJL-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1)F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC(=C(C=C1)F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70427563
Record name (1R)-1-(3,4-Difluorophenyl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70427563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

321318-15-4
Record name (1R)-1-(3,4-Difluorophenyl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70427563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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